molecular formula C21H29N3O5S B4600354 ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4600354
M. Wt: 435.5 g/mol
InChI Key: NTQYZPHWZQYTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiazine ring, and various functional groups

Scientific Research Applications

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include aniline, diethyl acetylenedicarboxylate, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methoxymethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of a pyrimidine ring, a thiazine ring, and multiple functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-4-29-20(25)18-16(12-24-7-9-30-10-8-24)22-21(26)23-19(18)14-5-6-17(28-3)15(11-14)13-27-2/h5-6,11,19H,4,7-10,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQYZPHWZQYTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CN3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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